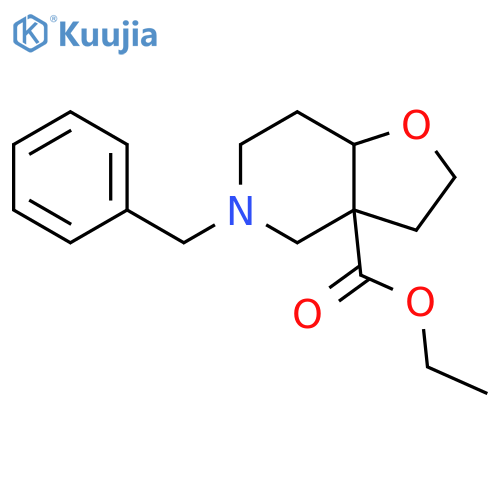

Cas no 2060034-91-3 (ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-benzyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate

- ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate

-

- MDL: MFCD30501746

- インチ: 1S/C17H23NO3/c1-2-20-16(19)17-9-11-21-15(17)8-10-18(13-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

- InChIKey: BDWBZNRNEVGYGS-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=CC=C2)CCC2OCCC12C(OCC)=O

ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032552-1g |

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 95% | 1g |

¥5180.0 | 2023-03-11 | |

| Enamine | EN300-341336-0.05g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 0.05g |

$888.0 | 2023-09-03 | ||

| Enamine | EN300-341336-2.5g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 2.5g |

$2071.0 | 2023-09-03 | ||

| Enamine | EN300-341336-0.5g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 0.5g |

$1014.0 | 2023-09-03 | ||

| Enamine | EN300-341336-5.0g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 5.0g |

$3065.0 | 2023-02-23 | ||

| Enamine | EN300-341336-1.0g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-341336-1g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 1g |

$1057.0 | 2023-09-03 | ||

| Enamine | EN300-341336-10g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 10g |

$4545.0 | 2023-09-03 | ||

| Enamine | EN300-341336-0.1g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 0.1g |

$930.0 | 2023-09-03 | ||

| Enamine | EN300-341336-0.25g |

ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate |

2060034-91-3 | 0.25g |

$972.0 | 2023-09-03 |

ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate 関連文献

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylateに関する追加情報

Introduction to Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate (CAS No. 2060034-91-3)

Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate, identified by its CAS number 2060034-91-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzyl substituent and an octahydrofuro[3,2-c]pyridine core, which contribute to its unique chemical properties and reactivity.

The< strong>5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate moiety is particularly noteworthy due to its ability to interact with biological targets in a manner that is both selective and potent. This has led to its investigation as a potential scaffold for the development of novel pharmaceutical agents. The benzyl group, in particular, is often employed in medicinal chemistry to enhance solubility, improve pharmacokinetic profiles, and modulate binding affinity. The octahydrofuro[3,2-c]pyridine core adds another layer of complexity, providing a rigid scaffold that can be further modified to optimize biological activity.

In recent years, there has been a growing interest in the development of small molecule inhibitors that target enzymes involved in critical cellular pathways. Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate has been explored as a potential inhibitor of various enzymes, including those implicated in cancer progression, inflammation, and neurodegenerative diseases. Its structural features make it an attractive candidate for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The< strong>octahydrofuro[3,2-c]pyridine scaffold is known to exhibit properties that are conducive to crossing the blood-brain barrier, making it an ideal candidate for central nervous system (CNS) drug discovery. Recent studies have demonstrated that derivatives of this scaffold can modulate neurotransmitter systems and have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The< strong>ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate molecule also exhibits interesting pharmacokinetic properties. The presence of the ethyl ester group at the carboxyl position can be hydrolyzed in vivo to release a free carboxylic acid moiety, which may enhance bioavailability and tissue distribution. This feature makes it particularly useful for designing prodrugs that can be activated at the site of action.

Furthermore, the< strong>benzyl substituent on the molecule can be readily modified through various chemical reactions, allowing for the creation of a library of analogs with tailored biological activities. For instance, introducing fluorine atoms or other halogenated groups into the benzyl ring can enhance metabolic stability and binding affinity. Similarly, replacing the benzyl group with other aromatic or heteroaromatic substituents can alter the electronic properties of the molecule and influence its interaction with biological targets.

The synthesis of< strong>Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate involves several sophisticated steps that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the formation of the octahydrofuro[3,2-c]pyridine core through cyclization reactions followed by functionalization at the 5-position with a benzyl group. The introduction of the carboxylate ester group is achieved through esterification reactions using appropriate carboxylic acids and esterifying agents.

In conclusion, Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate (CAS No. 2060034-91-3) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its applications in drug discovery and development, highlighting its importance as a building block for future pharmaceutical innovations.

2060034-91-3 (ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate) 関連製品

- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)

- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1823251-57-5(1-(4-Chloro-3-fluorophenyl)-1-cyclopropyl ethanol)

- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

- 261172-58-1((E)-O-Demethylroxithromycin)

- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)

- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)

- 851618-90-1(3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)

- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)

- 1342640-77-0(2-(2-ethoxyphenyl)propan-2-ol)